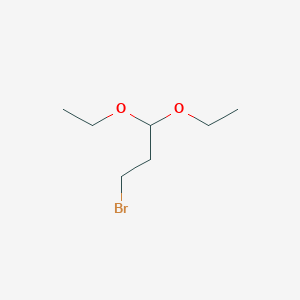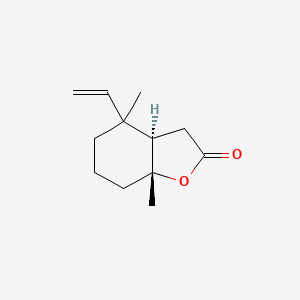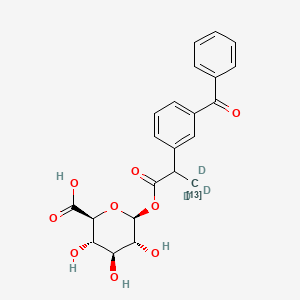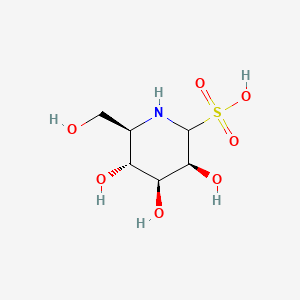
D-Mannojirimycin Bisulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannojirimycin Bisulfite typically involves the reaction of D-mannose-derived aldehyde with bisulfite. The reaction conditions often include acidic environments to facilitate the addition of bisulfite across the double bond of the aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: D-Mannojirimycin Bisulfite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic environments depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
科学的研究の応用
D-Mannojirimycin Bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various biochemical reagents and research materials.
作用機序
D-Mannojirimycin Bisulfite exerts its effects by inhibiting the activity of α-mannosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of mannose-containing substrates. This inhibition affects various biological pathways involving glycoprotein processing and degradation .
類似化合物との比較
1-Deoxynojirimycin: Another potent glycosidase inhibitor with a similar structure and function.
1-Deoxymannojirimycin: Similar in structure but differs in the specific functional groups and their positions.
Uniqueness: D-Mannojirimycin Bisulfite is unique due to its specific inhibition of α-mannosidase and its bisulfite group, which provides distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C6H13NO7S |
|---|---|
分子量 |
243.24 g/mol |
IUPAC名 |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5+,6?/m1/s1 |
InChIキー |
PLICPKOWHZITQE-QTVWNMPRSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(N1)S(=O)(=O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
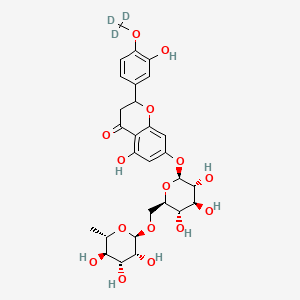
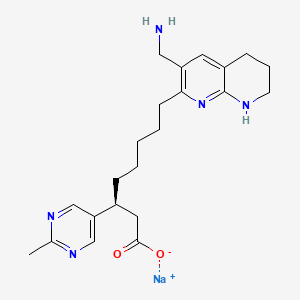
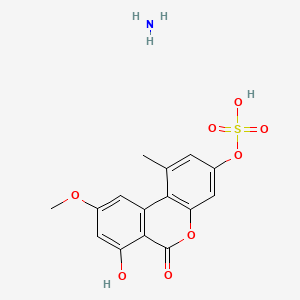
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
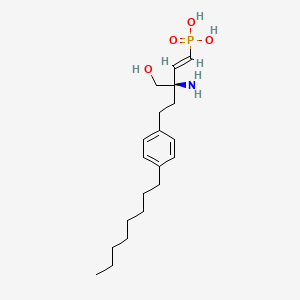
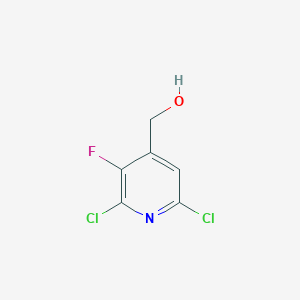
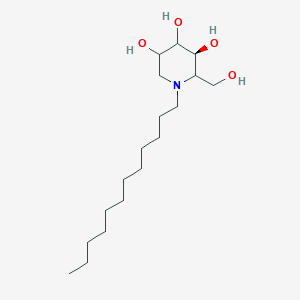

![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
